Codamin P

Description

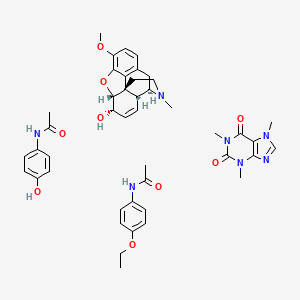

Structure

2D Structure

Properties

CAS No. |

148159-40-4 |

|---|---|

Molecular Formula |

C44H53N7O9 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1 |

InChI Key |

SWFIKCFCWAPLAC-NLMNJOOOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and Analysis of Codamin P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical composition of Codamin P, a combination analgesic, and detailed methodologies for its analysis. The information is intended to support research, quality control, and drug development activities.

Chemical Composition of this compound

This compound is a compound analgesic formulation containing several active pharmaceutical ingredients (APIs). The exact composition can vary between manufacturers and regional formulations. The primary components typically include an opioid analgesic (codeine), a non-opioid analgesic and antipyretic (paracetamol/acetaminophen), and a central nervous system stimulant (caffeine). Some formulations may also contain other non-steroidal anti-inflammatory drugs (NSAIDs) like propyphenazone.

Active Pharmaceutical Ingredients

The constituent active ingredients of this compound are:

-

Codeine: An opioid analgesic that acts on the central nervous system. It is a prodrug that is metabolized in the liver to morphine, its primary active metabolite.[1]

-

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic that inhibits cyclooxygenase (COX) enzymes.[2]

-

Caffeine (B1668208): A methylxanthine that acts as a central nervous system stimulant and an adjuvant to enhance the analgesic effects of paracetamol and codeine.

-

Propyphenazone: A pyrazolone (B3327878) derivative with analgesic, antipyretic, and anti-inflammatory properties. Note that this component is not present in all formulations of this compound.

Quantitative Composition of Various Formulations

The following table summarizes the quantitative composition of different formulations of this compound and similar combination analgesics. This illustrates the variability in dosage strengths available.

| Formulation Name | Codeine Phosphate | Paracetamol (Acetaminophen) | Caffeine | Propyphenazone | Reference |

| This compound | 15 mg | 400 mg | 23 mg | - | [3][4] |

| Caffetin | 10 mg | 250 mg | 50 mg | 210 mg | [3] |

| Codamin-P (Pakistan) | 15 mg | 500 mg | - | - | [5] |

| Saridon | - | 250 mg | 50 mg | 150 mg |

Analytical Methodologies

The quality control and analysis of this compound formulations require robust analytical methods to simultaneously identify and quantify the active ingredients. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a sensitive and specific method for the separation and quantification of the active ingredients in this compound. Below are detailed experimental protocols derived from published methods.

A general procedure for the preparation of tablet samples for HPLC analysis is as follows:

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.

-

Transfer the weighed powder to a volumetric flask of appropriate volume.

-

Add a suitable solvent (e.g., methanol (B129727) or the mobile phase) to dissolve the active ingredients.

-

Sonicate the mixture for a specified time (e.g., 20 minutes) to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix well.

-

Filter the solution through a 0.45 µm membrane filter to remove excipients.

-

Make further dilutions with the mobile phase as necessary to bring the concentration of the analytes within the linear range of the calibration curve.

This method is suitable for formulations containing these three active ingredients.

| Parameter | Description |

| Column | µBondapack C8 |

| Mobile Phase | 0.01 M KH2PO4 : Methanol : Acetonitrile : Isopropyl Alcohol (420:20:30:30, v/v/v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 215 nm[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This gradient method is suitable for formulations containing these three active ingredients and allows for the separation from potential impurities.

| Parameter | Description |

| Column | Luna 5u C18 (100 mm x 4.6 mm, 5 µm)[7][8] |

| Mobile Phase | Gradient elution with: A) 0.05 M aqueous NaH2PO4 (containing 1% tetrahydrofuran, pH 3.0) and B) Acetonitrile[7][8] |

| Flow Rate | 1.5 mL/min[7][8] |

| Detection | UV at 245 nm (for Paracetamol) and 275 nm (for Propyphenazone and Caffeine)[7][8] |

| Injection Volume | 20 µL[7][8] |

| Column Temperature | 25 °C[7][8] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are a result of the synergistic action of its components, each targeting different biological pathways.

Codeine: µ-Opioid Receptor Agonism

Codeine itself has a low affinity for µ-opioid receptors.[1] Its analgesic effect is primarily due to its metabolism in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] The binding of morphine to the µ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neuronal excitability, which in turn inhibits the transmission of pain signals.[1]

Paracetamol: COX-2 Inhibition

Paracetamol is believed to exert its analgesic and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[2] By inhibiting COX-2, paracetamol reduces the synthesis of prostaglandins (B1171923) from arachidonic acid.[2] Prostaglandins are key mediators of pain and fever. This inhibition is more pronounced in environments with low levels of peroxides, such as the central nervous system, which may explain its potent central effects and weaker peripheral anti-inflammatory activity.[2]

Caffeine: Adenosine (B11128) Receptor Antagonism

Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[9] Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, caffeine promotes wakefulness and has a synergistic analgesic effect. The antagonism of A2A receptors, in particular, can modulate dopaminergic and glutamatergic neurotransmission, which is thought to contribute to its analgesic-adjuvant properties.

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. sukl.gov.cz [sukl.gov.cz]

- 4. rxeuropa.com [rxeuropa.com]

- 5. publications.aap.org [publications.aap.org]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. Caffeine and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synergistic Action of Codamin P: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of the individual active components of Codamin P: paracetamol, codeine phosphate (B84403) hemihydrate, and caffeine (B1668208) anhydrous. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the absorption, distribution, metabolism, excretion, and mechanisms of action of this combination analgesic.

This compound is a widely utilized analgesic formulation that leverages the synergistic effects of its three active ingredients to provide effective pain relief.[1][2][3] Each tablet contains 400 mg of paracetamol, 15 mg of codeine phosphate hemihydrate, and 23 mg of caffeine anhydrous.[1][2][4][5] This guide will dissect the individual contributions of each component to the overall therapeutic effect.

Pharmacokinetics: The Journey of the Active Components Through the Body

The clinical efficacy and safety profile of any pharmaceutical agent are fundamentally dictated by its pharmacokinetic properties. The following tables summarize the key pharmacokinetic parameters for paracetamol, codeine, and caffeine.

Table 1: Pharmacokinetic Parameters of Paracetamol

| Parameter | Value | Reference |

| Bioavailability | ~88% (oral) | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | |

| Plasma Half-Life (t1/2) | 2 - 3 hours | |

| Volume of Distribution (Vd) | 0.9 L/kg | |

| Protein Binding | 10 - 20% | |

| Metabolism | Primarily hepatic (glucuronidation and sulfation) | |

| Excretion | <5% excreted unchanged in urine |

Table 2: Pharmacokinetic Parameters of Codeine

| Parameter | Value | Reference |

| Bioavailability | ~90% (oral) | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | |

| Plasma Half-Life (t1/2) | 2.5 - 3 hours | |

| Volume of Distribution (Vd) | 3 - 6 L/kg | |

| Protein Binding | 7 - 25% | |

| Metabolism | Hepatic (O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation) | |

| Excretion | Primarily renal |

Table 3: Pharmacokinetic Parameters of Caffeine

| Parameter | Value | Reference |

| Bioavailability | ~100% (oral) | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | |

| Plasma Half-Life (t1/2) | 3 - 5 hours | |

| Volume of Distribution (Vd) | 0.6 - 0.7 L/kg | |

| Protein Binding | 10 - 30% | |

| Metabolism | Hepatic (primarily by CYP1A2) | |

| Excretion | Primarily renal (as metabolites) |

Experimental Protocols: Methodologies for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters outlined above relies on well-established experimental protocols. A generalized workflow for a clinical pharmacokinetic study is depicted below.

A typical study involves the administration of a single dose of the drug to a cohort of healthy volunteers. Blood samples are then collected at predefined time intervals. The concentration of the drug and its metabolites in the plasma is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The resulting concentration-time data is then used to calculate the key pharmacokinetic parameters.

Pharmacodynamics: The Mechanism of Action of Each Component

The therapeutic effect of this compound arises from the distinct yet complementary pharmacodynamic actions of its components.

Paracetamol: A Central Analgesic and Antipyretic

While the exact mechanism of action of paracetamol is not fully elucidated, it is understood to exert its analgesic and antipyretic effects primarily through the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity. The leading hypothesis for its central action involves the modulation of the serotonergic and cannabinoid systems.

Codeine: A Prodrug for Morphine's Analgesic Effect

Codeine is an opioid agonist that acts as a prodrug. Its analgesic properties are primarily due to its metabolism to morphine in the liver by the cytochrome P450 enzyme CYP2D6. Morphine then binds to mu-opioid receptors in the central nervous system, leading to a reduction in the perception of pain. The metabolic conversion of codeine to morphine is a critical step in its mechanism of action.

Caffeine: An Adjuvant with Multiple Actions

Caffeine acts as an adjuvant in this formulation, enhancing the analgesic effects of paracetamol and codeine. Its primary mechanism of action is the non-selective antagonism of adenosine (B11128) receptors in the brain. By blocking adenosine, which has inhibitory effects on the central nervous system, caffeine promotes wakefulness and has its own mild analgesic properties. Furthermore, caffeine can increase the absorption and bioavailability of paracetamol.

Conclusion

The combination of paracetamol, codeine, and caffeine in this compound results in a multi-pronged approach to pain management. The distinct pharmacokinetic and pharmacodynamic profiles of each component contribute to a synergistic analgesic effect. A thorough understanding of these principles is paramount for the safe and effective use of this medication and for the future development of novel pain therapies. This guide provides a foundational understanding for researchers and clinicians working in the field of pain management and pharmacology.

References

Technical Whitepaper on "Codamin P" for Agricultural Biostimulant Research: An Analysis

Initial research into "Codamin P" for its application as an agricultural biostimulant has revealed a significant discrepancy. All available data and documentation exclusively identify "this compound" as a pharmaceutical compound, specifically a pain-relief medication for human use.

Our comprehensive search for technical data sheets, academic research, and experimental protocols concerning an agricultural biostimulant named "this compound" did not yield any relevant results. The search consistently retrieved information related to a combination drug product containing paracetamol, codeine, and caffeine.[1][2][3][4][5][6][7][8]

This suggests a potential misidentification of the product name in the context of agricultural science. The requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated as there is no public record of "this compound" being used or researched as an agricultural biostimulant.

We advise researchers, scientists, and drug development professionals to verify the name of the biostimulant of interest. It is possible that the product is marketed under a different name in the agricultural sector, or "this compound" may be an internal or regional designation not widely recognized in scientific literature.

For a comprehensive analysis and the creation of the requested technical documentation, a revised and accurate product name is essential. Once the correct name of the agricultural biostimulant is provided, a thorough investigation into its composition, mechanism of action, and effects on plant physiology can be conducted to generate the detailed whitepaper as per the original request.

References

An In-depth Technical Guide to the Psychoactive Effects of Codamin P Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the psychoactive effects of the active components of Codamin P: paracetamol, caffeine (B1668208), and codeine. The document delves into the mechanisms of action, signaling pathways, and quantitative pharmacological data associated with the central nervous system effects of each compound. Detailed experimental protocols for assessing these psychoactive effects are also provided.

Paracetamol (Acetaminophen)

Paracetamol, primarily known for its analgesic and antipyretic properties, exerts notable psychoactive effects through its central actions. Emerging research indicates that it can modulate emotional and cognitive processing.

Psychoactive Effects

Clinical and experimental studies have revealed that paracetamol can induce a blunting of emotional responses, reducing the intensity of both positive and negative emotions. Furthermore, it has been shown to decrease empathy for the pain of others and may influence risk-taking behavior.

Mechanism of Action

The primary psychoactive effects of paracetamol are not mediated by the parent compound itself but by its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain. Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.

AM404 exerts its effects through two primary pathways:

-

The Endocannabinoid System: AM404 is a weak agonist at cannabinoid CB1 receptors and also inhibits the reuptake of the endogenous cannabinoid anandamide. This leads to an overall enhancement of endocannabinoid signaling.

-

TRPV1 and Serotonergic Pathways: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel. Activation of supraspinal TRPV1 receptors is linked to the modulation of descending serotonergic pathways, which play a role in mood and affect.

Quantitative Data

The following table summarizes key quantitative data related to the psychoactive effects of paracetamol and its active metabolite.

| Parameter | Target | Value | Species | Notes |

| IC50 (AM404) | Anandamide Uptake | ~5 µmol/L | Rat neural tissue | Indicates inhibition of endocannabinoid reuptake. |

| EC50 (AM404) | TRPV1 Activation | >1µM | Human (recombinant) | Concentration for direct activation of the TRPV1 channel. |

Experimental Protocols

-

Objective: To evaluate the effect of paracetamol on emotional responses to affective stimuli.

-

Methodology: A double-blind, placebo-controlled study is conducted. Participants are administered a standard dose of paracetamol (e.g., 1000 mg) or a placebo. After a set absorption period (e.g., 60 minutes), they are shown a series of images with positive, negative, and neutral emotional valence from a standardized database (e.g., the International Affective Picture System). Participants rate each image on scales of valence (positive to negative) and arousal (calm to excited).

-

Data Analysis: The mean valence and arousal ratings for each image category are compared between the paracetamol and placebo groups using statistical tests such as t-tests or ANOVA. A significant reduction in the extremity of ratings for both positive and negative images in the paracetamol group indicates emotional blunting.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the psychoactive effects of paracetamol.

Caffeine

Caffeine is a well-known central nervous system stimulant, and its psychoactive effects are primarily characterized by increased alertness, vigilance, and cognitive function.

Psychoactive Effects

Caffeine is widely consumed for its ability to reduce fatigue and enhance concentration. It can improve performance on a variety of cognitive tasks, including those requiring sustained attention and rapid information processing. At higher doses, it can lead to anxiety, restlessness, and insomnia.

Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine (B11128) A1 and A2A receptors in the brain. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By blocking its receptors, caffeine disinhibits neuronal activity, leading to its stimulant effects. A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), though this is generally considered to occur at higher, potentially toxic, concentrations.

Quantitative Data

The following table provides quantitative data on caffeine's interaction with its primary molecular targets.

| Parameter | Target | Value | Species | Notes |

| Ki | Adenosine A1 Receptor | 12 µM | Human | Antagonist binding affinity. |

| Ki | Adenosine A2A Receptor | 2.4 µM | Human | Antagonist binding affinity. |

| IC50 | Phosphodiesterase (non-specific) | 0.5-1.0 mM | Bovine brain | Concentration for 50% inhibition. |

Experimental Protocols

-

Objective: To measure the effects of caffeine on cognitive performance.

-

Methodology: A randomized, double-blind, placebo-controlled crossover study is employed. Participants, after a period of caffeine abstinence (e.g., 12-24 hours), are administered a dose of caffeine (e.g., 3-6 mg/kg body weight) or a placebo. A battery of cognitive tests is administered at baseline and at set intervals post-ingestion. These tests may include:

-

Stroop Task: To assess selective attention and cognitive flexibility.

-

N-Back Task: To evaluate working memory.

-

Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.

-

-

Data Analysis: Performance metrics (e.g., reaction time, accuracy) are compared between the caffeine and placebo conditions using repeated measures ANOVA.

Signaling Pathways

The following diagram illustrates the signaling pathway of caffeine's primary mechanism of action.

Codeine

Codeine is an opioid analgesic, and its psychoactive effects are primarily attributable to its conversion to morphine in the body.

Psychoactive Effects

The psychoactive effects of codeine are characteristic of opioids and include analgesia, euphoria, drowsiness, and a sense of tranquility. At higher doses, it can cause significant sedation, respiratory depression, and has a potential for dependence and addiction.

Mechanism of Action

Codeine itself has a relatively low affinity for opioid receptors. It acts as a prodrug and is metabolized in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor. Activation of µ-opioid receptors in the central nervous system leads to the modulation of pain perception and the rewarding effects associated with opioids. The rate of conversion of codeine to morphine is subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variability in the psychoactive response.

Quantitative Data

The following table presents quantitative data for codeine and its active metabolite, morphine.

| Parameter | Target | Value | Species | Notes |

| Ki (Codeine) | µ-Opioid Receptor | >100 nM | Human (recombinant) | Weak binding affinity. |

| Ki (Morphine) | µ-Opioid Receptor | 1-100 nM | Human (recombinant) | Potent binding affinity. |

| Metabolism | CYP2D6 | ~5-10% | Human | Percentage of codeine converted to morphine in normal metabolizers. |

Experimental Protocols

-

Objective: To quantify the subjective psychoactive effects of codeine.

-

Methodology: A double-blind, placebo-controlled study is conducted. Participants are administered a therapeutic dose of codeine or a placebo. Subjective effects are assessed at regular intervals using standardized questionnaires such as the Addiction Research Center Inventory (ARCI) to measure euphoria and other mood changes, and Visual Analog Scales (VAS) for ratings of "high," "drowsiness," and other sensations.

-

Data Analysis: The scores from the questionnaires and VAS are analyzed over time and compared between the codeine and placebo groups using appropriate statistical methods, such as mixed-effects models.

Signaling Pathways

The following diagram illustrates the signaling pathway of morphine, the active metabolite of codeine, at the µ-opioid receptor.

Historical development and discovery of "Codamin P" formulation

An in-depth search has revealed no specific drug or formulation publicly documented under the name "Codamin P." This suggests several possibilities: the name may be incorrect, it could be a highly localized or recently developed formulation not yet in wide circulation, or it might be an internal research code that has not been publicly disclosed.

To provide a comprehensive technical guide as requested, further clarification on the active pharmaceutical ingredients (APIs) of "this compound" is necessary. The historical development, experimental protocols, and signaling pathways are all contingent on knowing the specific molecules involved in this formulation.

For instance, if "this compound" were a combination of well-known analgesics or other compounds, a detailed report could be constructed by examining the history and pharmacology of each component and their synergistic interactions.

Researchers, scientists, and drug development professionals are encouraged to provide the chemical names or therapeutic class of the components of "this compound" to enable the generation of the requested in-depth technical guide. Without this foundational information, a substantive response that meets the core requirements of data presentation, experimental protocols, and detailed visualizations is not possible.

An In-depth Technical Guide to the Degradation and Metabolite Profile of Codamin P's Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Codamin P is a combination analgesic medication comprising three active pharmaceutical ingredients (APIs): paracetamol (acetaminophen), codeine phosphate (B84403), and caffeine (B1668208).[1][2][3][4][5] Each component possesses distinct pharmacological and metabolic pathways that are critical to understand for drug development, stability studies, and toxicological assessments. This guide provides a detailed overview of the degradation pathways and metabolite identification for each of these active substances.

Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic. Its metabolism is extensive and has been the subject of numerous studies, particularly concerning its potential for hepatotoxicity at high doses.

1.1. Metabolic Pathways

The metabolism of paracetamol primarily occurs in the liver through three main pathways:

-

Glucuronidation: This is the major metabolic pathway, accounting for approximately 50-60% of paracetamol metabolism in adults. The enzyme UDP-glucuronosyltransferase (UGT) conjugates paracetamol with glucuronic acid to form paracetamol glucuronide, a non-toxic and water-soluble metabolite that is excreted in the urine.

-

Sulfation: Accounting for about 30-40% of paracetamol metabolism, this pathway involves the conjugation of paracetamol with a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. The resulting paracetamol sulfate (B86663) is also a non-toxic, water-soluble compound excreted renally.

-

Oxidation (CYP450 Pathway): A minor but critically important pathway (5-10%) involves the oxidation of paracetamol by the cytochrome P450 enzyme system, primarily CYP2E1 and to a lesser extent CYP1A2 and CYP3A4. This process generates a highly reactive and toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH) to form non-toxic cysteine and mercapturic acid conjugates, which are then excreted in the urine. However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased shunting of paracetamol down the CYP450 pathway. This results in the excessive production of NAPQI, which can deplete hepatic GSH stores. Once GSH is depleted, NAPQI can bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis.

Diagram: Paracetamol Metabolic Pathways

Caption: Metabolic pathways of paracetamol.

1.2. Degradation Pathways

Paracetamol is susceptible to degradation under various conditions, which is a key consideration for its formulation and storage.

-

Hydrolysis: The most common degradation pathway for paracetamol is hydrolysis of the amide bond, which yields p-aminophenol and acetic acid. This reaction is catalyzed by both acidic and basic conditions. p-Aminophenol is a known nephrotoxic and teratogenic compound, and its presence in paracetamol formulations is strictly controlled.

-

Oxidation: Paracetamol can undergo oxidation to form dimers and polymers, which can discolor the product. The presence of oxidizing agents or exposure to light and air can accelerate this process.

-

Thermal Degradation: At elevated temperatures, paracetamol can undergo more complex degradation reactions, leading to the formation of various byproducts.

1.3. Metabolite and Degradant Identification: Experimental Protocols

The identification and quantification of paracetamol metabolites and degradation products typically involve chromatographic and mass spectrometric techniques.

Experimental Protocol: LC-MS/MS for Paracetamol and its Metabolites

-

Sample Preparation:

-

Biological Samples (Plasma/Urine): Protein precipitation with acetonitrile (B52724) or methanol (B129727), followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system. Solid-phase extraction (SPE) can be used for cleaner samples.

-

Pharmaceutical Formulations: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture), sonicated, filtered, and diluted to an appropriate concentration.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites and degradants. Full scan and product ion scan modes for the identification of unknown compounds.

-

Table 1: Quantitative Data for Paracetamol Metabolites and Degradants

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |

| Paracetamol | 152.1 | 110.1 | 3.5 |

| Paracetamol Glucuronide | 328.1 | 152.1 | 2.8 |

| Paracetamol Sulfate | 232.0 | 152.1 | 3.1 |

| NAPQI-GSH Conjugate | 457.2 | 328.1 | 4.2 |

| p-Aminophenol | 110.1 | 93.1 | 2.1 |

Codeine Phosphate

Codeine is a prodrug opioid analgesic. Its therapeutic effects are primarily mediated by its metabolism to morphine.

2.1. Metabolic Pathways

Codeine is metabolized in the liver by several enzymatic pathways:

-

O-demethylation: Approximately 5-10% of codeine is metabolized to morphine by the cytochrome P450 enzyme CYP2D6. This is the primary pathway responsible for the analgesic effects of codeine. The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in the response to codeine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.

-

N-demethylation: About 10% of codeine is N-demethylated by CYP3A4 to norcodeine. Norcodeine has minimal analgesic activity.

-

Glucuronidation: The majority of codeine (around 80%) is directly conjugated with glucuronic acid by UGT2B7 to form codeine-6-glucuronide. This metabolite is also pharmacologically active, although less so than morphine.

Other minor metabolites include hydrocodone and normorphine. Both codeine and its metabolites are primarily excreted in the urine.

Diagram: Codeine Metabolic Pathways

Caption: Metabolic pathways of codeine.

2.2. Degradation Pathways

Codeine is relatively stable but can degrade under certain conditions:

-

Oxidation: The tertiary amine group in codeine can be oxidized, particularly in the presence of oxidizing agents, to form codeine-N-oxide.

-

Photodegradation: Exposure to UV light can lead to the formation of various degradation products through complex photochemical reactions.

2.3. Metabolite and Degradant Identification: Experimental Protocols

The analysis of codeine and its metabolites often requires sensitive analytical methods due to the low concentrations of some active metabolites like morphine.

Experimental Protocol: GC-MS for Codeine and its Metabolites

-

Sample Preparation:

-

Biological Samples (Urine/Blood): Solid-phase extraction (SPE) is commonly used to extract and concentrate the analytes. This is often followed by a derivatization step (e.g., with BSTFA) to improve the volatility and chromatographic properties of the polar metabolites.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) for targeted analysis of known compounds or full scan mode for the identification of unknowns.

-

Table 2: Quantitative Data for Codeine Metabolites and Degradants

| Compound | Derivatizing Agent | Monitored Ions (m/z) | Typical Retention Time (min) |

| Codeine | BSTFA | 371, 234, 199 | 12.1 |

| Morphine | BSTFA | 429, 414, 401 | 12.5 |

| Norcodeine | BSTFA | 357, 282, 245 | 11.8 |

| Codeine-6-Glucuronide | BSTFA + Hydrolysis | (Analyzed as Codeine) | - |

| Codeine-N-oxide | - | 315, 299, 242 | 13.2 |

Caffeine

Caffeine is a central nervous system stimulant. Its metabolism is complex and involves multiple enzymatic pathways.

3.1. Metabolic Pathways

Caffeine is almost completely metabolized in the liver, with less than 3% being excreted unchanged. The primary metabolic pathway is demethylation by the cytochrome P450 enzyme CYP1A2.

-

N-demethylation: This is the major route, accounting for approximately 80% of caffeine metabolism. It leads to the formation of three primary metabolites:

-

Paraxanthine (1,7-dimethylxanthine): The most abundant metabolite, accounting for about 84% of the primary demethylation products.

-

Theobromine (3,7-dimethylxanthine): A minor metabolite (around 12%).

-

Theophylline (1,3-dimethylxanthine): Another minor metabolite (around 4%).

-

These primary metabolites are further metabolized through oxidation and demethylation to various uric acid derivatives, which are then excreted in the urine. The activity of CYP1A2 can be influenced by genetic factors, smoking, and the consumption of certain foods and medications.

Diagram: Caffeine Metabolic Pathways

Caption: Metabolic pathways of caffeine.

3.2. Degradation Pathways

Caffeine is a stable molecule but can be degraded under harsh conditions.

-

Hydrolysis: Under strong acidic or basic conditions and elevated temperatures, the amide bonds in the xanthine (B1682287) ring can be hydrolyzed.

-

Oxidation: Strong oxidizing agents can lead to the opening of the purine (B94841) ring system.

3.3. Metabolite and Degradant Identification: Experimental Protocols

The analysis of caffeine and its metabolites is typically performed using HPLC with UV or MS detection.

Experimental Protocol: HPLC-UV for Caffeine and its Primary Metabolites

-

Sample Preparation:

-

Biological Samples (Saliva/Urine): Dilution with the mobile phase followed by filtration.

-

Beverages/Formulations: Dilution with deionized water, followed by filtration.

-

-

High-Performance Liquid Chromatography (HPLC) Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water (with a buffer like phosphate or acetate) and methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of approximately 273 nm.

-

Table 3: Quantitative Data for Caffeine and its Primary Metabolites

| Compound | Wavelength (nm) | Typical Retention Time (min) |

| Theobromine | 273 | 4.5 |

| Paraxanthine | 273 | 5.2 |

| Theophylline | 273 | 6.1 |

| Caffeine | 273 | 7.8 |

This technical guide provides a foundational understanding of the degradation and metabolic pathways of the active ingredients in this compound. For more specific applications, the provided experimental protocols can be adapted and optimized. A thorough characterization of these pathways is essential for ensuring the safety, efficacy, and stability of pharmaceutical products containing paracetamol, codeine, and caffeine.

References

An In-depth Technical Guide to the Molecular Targets of "Codamin P" in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codamin P is a combination analgesic medication comprising three active pharmaceutical ingredients: paracetamol (acetaminophen), codeine phosphate, and caffeine (B1668208).[1][2][3][4][5] This formulation is indicated for the management of mild to moderate pain, fever, and the symptomatic relief of colds and influenza.[1][2][3] The clinical efficacy of this compound stems from the distinct yet complementary mechanisms of action of its components on the central nervous system (CNS). This technical guide provides a detailed exploration of the molecular targets of each active ingredient within the CNS, supported by quantitative data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.

Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic agent with a complex and multifaceted mechanism of action in the CNS. Its primary molecular targets include cyclooxygenase (COX) enzymes, the endocannabinoid system, and the serotonergic pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Paracetamol is thought to exert its analgesic and antipyretic effects through the inhibition of COX enzymes, particularly COX-2, within the CNS.[6][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol's anti-inflammatory activity in peripheral tissues is weak.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| Paracetamol | COX-1 | In vitro (human whole blood) | 113.7 | [6] |

| Paracetamol | COX-2 | In vitro (human whole blood) | 25.8 | [6] |

| Paracetamol | COX-1 | Ex vivo (human whole blood) | 105.2 | [6] |

| Paracetamol | COX-2 | Ex vivo (human whole blood) | 26.3 | [6] |

| Paracetamol | PGE2 Production | In vitro (human rheumatoid synoviocytes) | 7.2 | [8] |

| Paracetamol | PGF2α Production | In vitro (human rheumatoid synoviocytes) | 4.2 | [8] |

This protocol outlines a method to determine the IC50 values of paracetamol for COX-1 and COX-2 in a human whole blood assay.[6]

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least 10 days.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of paracetamol or vehicle.

-

Incubate for 15 minutes at 37°C.

-

Allow blood to clot by incubating for 60 minutes at 37°C.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate serum.

-

Measure thromboxane (B8750289) B2 (TXB2) levels in the serum using a specific enzyme immunoassay (EIA).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquot 1 mL of whole blood into tubes containing heparin.

-

Add various concentrations of paracetamol or vehicle.

-

Incubate for 30 minutes at 37°C.

-

Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

Incubate for 24 hours at 37°C.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Measure prostaglandin (B15479496) E2 (PGE2) levels in the plasma using a specific EIA.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 or PGE2 production for each paracetamol concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the paracetamol concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Modulation of the Endocannabinoid System

A significant portion of paracetamol's analgesic effect is mediated by its metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain.[9][10] AM404 acts on the endocannabinoid system through multiple mechanisms.

AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[3][4][9]

| Compound | Target | Assay Type | EC50 (µM) | Source |

| AM404 | rat TRPV1 | Calcium influx in HEK293 cells | ~6-7 | [1] |

| AM404 | human TRPV1 | Calcium influx in HEK293 cells | >1 | [3] |

This protocol describes a method to measure the activation of recombinant human TRPV1 (hTRPV1) by AM404 in HEK293 cells.[3]

-

Cell Culture: Culture HEK293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Calcium Imaging:

-

Plate the cells onto glass coverslips and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating in a physiological salt solution containing the dye.

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

-

Perfuse the cells with the salt solution and establish a stable baseline fluorescence ratio.

-

Apply various concentrations of AM404 to the cells and record the changes in intracellular calcium concentration, measured as the fluorescence ratio.

-

-

Data Analysis:

-

Determine the peak change in fluorescence ratio for each AM404 concentration.

-

Normalize the responses to the maximal response obtained with a saturating concentration of a known TRPV1 agonist (e.g., capsaicin).

-

Plot the normalized response against the logarithm of the AM404 concentration to determine the EC50 value.

-

AM404 can indirectly activate cannabinoid CB1 receptors by inhibiting the cellular uptake and degradation of the endogenous cannabinoid, anandamide.[10]

Activation of Descending Serotonergic Pathways

Paracetamol's analgesic effects are also attributed to the potentiation of descending serotonergic pathways from the brainstem to the spinal cord, which play a crucial role in pain modulation.[11][12][13] This action is believed to be mediated by spinal 5-HT₇ receptors.[2][14]

This protocol outlines a method to investigate the involvement of serotonergic pathways in paracetamol-induced analgesia in mice.[2][11]

-

Animals: Use male BALB/c mice.

-

Nociceptive Testing:

-

Tail-flick test: Measure the latency of the mouse to withdraw its tail from a radiant heat source.

-

Hot-plate test: Measure the latency of the mouse to lick its hind paw or jump on a heated surface.

-

-

Drug Administration:

-

Administer paracetamol orally at various doses.

-

To investigate the role of serotonin (B10506), deplete spinal serotonin by intrathecal injection of 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) prior to paracetamol administration.

-

To identify the specific serotonin receptor subtype involved, administer selective 5-HT receptor antagonists intrathecally before paracetamol.

-

-

Procedure:

-

Establish baseline nociceptive thresholds for each mouse.

-

Administer the respective drugs.

-

Measure nociceptive thresholds at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each treatment group.

-

Compare the analgesic effect of paracetamol in control animals versus animals with depleted serotonin or those pre-treated with serotonin receptor antagonists.

-

Codeine

Codeine is an opioid analgesic that primarily exerts its effects following its metabolic conversion to morphine in the liver.

Agonism at Mu-Opioid Receptors

Codeine itself has a low affinity for mu-opioid receptors.[15][16] Its analgesic properties are predominantly due to its metabolism to morphine by the cytochrome P450 enzyme CYP2D6.[15] Morphine is a potent agonist of mu-opioid receptors, which are G-protein coupled receptors located throughout the CNS.[15][17] Activation of these receptors leads to a decrease in neuronal excitability and the inhibition of nociceptive signal transmission.

| Compound | Target | Radioligand | Ki (nM) | Source |

| Codeine | Mu-Opioid Receptor | [3H]-DAMGO | 3,300 | [18] |

| Morphine | Mu-Opioid Receptor | [3H]-DAMGO | 1.2 | [15] |

| Morphine-6-glucuronide | Mu-Opioid Receptor | [3H]-DAMGO | 0.6 | [15] |

This protocol describes a method to determine the binding affinity (Ki) of codeine and morphine for the mu-opioid receptor in rat brain homogenates.[15][18]

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-DAMGO, a selective mu-opioid receptor agonist), and various concentrations of the competing unlabeled ligand (codeine or morphine).

-

To determine non-specific binding, include wells with a high concentration of a non-radioactive opioid (e.g., naloxone).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caffeine

Caffeine is a central nervous system stimulant that acts primarily as an antagonist of adenosine (B11128) receptors.

Antagonism of Adenosine Receptors

Caffeine's stimulant effects are mainly due to its action as a non-selective antagonist at adenosine A₁ and A₂A receptors.[19][20][21][22][23] Adenosine is an inhibitory neuromodulator in the CNS, and by blocking its receptors, caffeine promotes wakefulness and alertness.

| Compound | Target | Radioligand | Ki (µM) | Source |

| Caffeine | Adenosine A₁ Receptor | [³H]DPCPX | 23 | [24] (Implied from chronic studies) |

| Caffeine | Adenosine A₂A Receptor | [³H]SCH 58261 | ~10 | [20] (Implied from chronic studies) |

This protocol is a general method for determining the binding affinity of caffeine for adenosine A₁ and A₂A receptors.[25]

-

Membrane Preparation: Prepare brain tissue membranes as described in the mu-opioid receptor binding assay protocol, using specific brain regions enriched in the receptor of interest (e.g., cerebral cortex for A₁ and striatum for A₂A).

-

Binding Assay:

-

For A₁ receptor binding, use [³H]DPCPX as the radioligand.

-

For A₂A receptor binding, use [³H]ZM241385 or [³H]SCH 58261 as the radioligand.

-

Perform a competitive binding assay with increasing concentrations of caffeine.

-

-

Filtration and Counting: Follow the same procedure as the mu-opioid receptor binding assay.

-

Data Analysis: Calculate the Ki value for caffeine at each receptor subtype using the Cheng-Prusoff equation.

Other Potential Mechanisms

At higher, often supra-physiological concentrations, caffeine may also exert its effects through:

-

Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP (cAMP).[21][26]

-

Mobilization of intracellular calcium: Caffeine can promote the release of calcium from intracellular stores.[27][28][29][30][31]

Conclusion

The therapeutic efficacy of this compound in the central nervous system is a result of the synergistic action of its three components. Paracetamol provides analgesia through a combination of COX inhibition, modulation of the endocannabinoid system, and enhancement of descending serotonergic pathways. Codeine, as a prodrug for morphine, delivers potent analgesia via agonism at mu-opioid receptors. Caffeine counteracts the sedative effects of codeine and may contribute to analgesia through its antagonism of adenosine receptors. A thorough understanding of these distinct molecular targets is crucial for the rational use of this combination therapy and for the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. ovid.com [ovid.com]

- 2. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 11. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. ahajournals.org [ahajournals.org]

- 21. Caffeine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of chronic administration of caffeine on adenosine A1 and A2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. avmajournals.avma.org [avmajournals.avma.org]

- 26. Optimizing Caffeine Treatments for Brown Marmorated Stink Bug Management in Laboratory Bioassays [mdpi.com]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 29. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 30. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

Methodological & Application

High-performance liquid chromatography (HPLC) methods for "Codamin P" quantification

An advanced analytical methodology using High-Performance Liquid Chromatography (HPLC) has been developed for the precise and simultaneous quantification of the active pharmaceutical ingredients (APIs) in "Codamin P," a combination drug product. This application note provides a detailed protocol for the separation and analysis of Paracetamol, Caffeine (B1668208), and Codeine Phosphate (B84403), the key components of this compound.[1][2][3][4][5]

The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control analysis in pharmaceutical manufacturing and research environments. The method ensures baseline separation of all three active ingredients, allowing for their individual quantification without interference from each other or from common excipients.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents

-

Reference standards of Paracetamol, Caffeine, and Codeine Phosphate (USP or equivalent)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Triethylamine

-

Hexanesulfonic acid sodium salt (for ion-pairing, if necessary)

-

Purified water (18.2 MΩ·cm)

-

"this compound" tablets

-

0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

Chromatography data acquisition and processing software

Chromatographic Conditions

Two validated methods are presented below. Method 1 is suitable for the simultaneous analysis of Paracetamol, Caffeine, and Chlorpheniramine (B86927) Maleate, which can be adapted for this compound by replacing Chlorpheniramine with Codeine. Method 2 is specific for the simultaneous determination of Paracetamol and Codeine Phosphate.

Method 1: Adapted from Simultaneous Analysis of Paracetamol, Caffeine, and Chlorpheniramine Maleate [6]

| Parameter | Condition |

| Column | Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) |

| Mobile Phase | Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Method 2: Simultaneous Determination of Paracetamol and Codeine Phosphate [7]

| Parameter | Condition |

| Column | Shim-pack clc-C8 (25 cm x 4.6 mm i.d., 5 µm) or LiChrospher® RP-18 |

| Mobile Phase | Acetonitrile and Phosphoric acid solution (pH 2.8) (35:65, v/v) or Acetonitrile and Buffer solution (pH 2.5) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 212 nm or 210 nm |

| Injection Volume | 20 µL |

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of Paracetamol, Caffeine, and Codeine Phosphate reference standards in the mobile phase to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations spanning the expected range in the sample solutions. A typical range would be 1-50 µg/mL for each analyte.

Preparation of Sample Solutions

-

Tablet Powder: Weigh and finely powder a representative number of "this compound" tablets (typically 20).

-

Extraction: Accurately weigh a portion of the tablet powder equivalent to the average tablet weight and transfer it to a volumetric flask.

-

Dissolution: Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the APIs, and then dilute to the mark with the mobile phase.

-

Filtration: Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

Data Presentation

The quantitative data for the developed HPLC methods are summarized in the tables below. These tables provide key validation parameters for the analysis of the active ingredients in this compound.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Paracetamol | 3 - 600 | > 0.999 | |

| Codeine Phosphate | 1 - 800 | > 0.999 | |

| Caffeine | - | > 0.99 | [6] |

| Chlorpheniramine Maleate | 2 - 30 | > 0.999 | [8] |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |

| Paracetamol | < 2.0 | < 2.0 | 99.88 - 100.2 | [7] |

| Codeine Phosphate | < 2.0 | < 2.0 | 99.33 - 100.3 | [7] |

| Caffeine | < 2.0 | < 2.0 | 97.9 - 102.8 | [6] |

| Chlorpheniramine Maleate | < 2.0 | < 2.0 | 98.12 - 101.53 | [8] |

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| Resolution | > 1.5 |

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of HPLC analysis.

References

- 1. This compound, 20 comprimate, Terapia : Farmacia Tei online [comenzi.farmaciatei.ro]

- 2. Codamin | Medicover.ro [medicover.ro]

- 3. helpnet.ro [helpnet.ro]

- 4. drmax.ro [drmax.ro]

- 5. Prospect this compound x 20 comprimate T | Catena [catena.ro]

- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]

Developing Animal Models for Efficacy Testing of "Codamin P"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Codamin P is a combination analgesic medication containing paracetamol, codeine, and caffeine (B1668208).[1][2][3] This formulation is indicated for the management of mild to moderate pain, fever, and symptoms associated with colds and influenza.[1][4] The therapeutic efficacy of this compound stems from the distinct yet complementary mechanisms of its active pharmaceutical ingredients (APIs). Paracetamol provides analgesic and antipyretic effects, codeine, a weak opioid, offers additional pain relief, and caffeine acts as an adjuvant, enhancing the analgesic properties of paracetamol.[2][4][5]

These application notes provide detailed protocols for establishing robust and reproducible animal models to evaluate the analgesic, antipyretic, and antitussive efficacy of this compound. The methodologies described are designed to be implemented in a preclinical research setting to generate reliable data for drug development and mechanistic studies.

Mechanism of Action Overview

A fundamental understanding of the signaling pathways of this compound's components is crucial for designing relevant efficacy studies.

-

Paracetamol: While its exact mechanism is not fully elucidated, it is believed to inhibit COX enzymes in the central nervous system, reducing prostaglandin (B15479496) synthesis. It may also act on the serotonergic and cannabinoid systems.

-

Codeine: A prodrug that is metabolized to morphine, a potent agonist of the μ-opioid receptor in the central nervous system.[6][7] This activation leads to a reduction in the perception of pain.

-

Caffeine: A non-selective adenosine (B11128) receptor antagonist. Its adjuvant analgesic effect is thought to be mediated through the blockade of adenosine-induced inhibition of nociceptive transmission.

Experimental Protocols

The following protocols are designed for rodent models, which are well-established for screening analgesic, antipyretic, and antitussive compounds.

Analgesic Efficacy Evaluation

To comprehensively assess the analgesic potential of this compound, it is recommended to utilize models that represent different pain modalities.

This model is suitable for evaluating the efficacy of drugs against inflammatory pain.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least 3 days before the experiment.

-

Experimental Groups (n=8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

-

This compound (low, medium, and high doses, p.o.)

-

Paracetamol alone (p.o.)

-

Codeine alone (p.o.)

-

Caffeine alone (p.o.)

-

Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

-

-

Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, individual components, or positive control by oral gavage. c. Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Endpoint: The primary endpoint is the percentage of inhibition of paw edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze data using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value < 0.05 is considered statistically significant.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0 | |

| This compound (Low) | TBD | ||

| This compound (Medium) | TBD | ||

| This compound (High) | TBD | ||

| Paracetamol | TBD | ||

| Codeine | TBD | ||

| Caffeine | TBD | ||

| Indomethacin | 10 |

This model is used to screen for peripherally and centrally acting analgesics against visceral pain.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g).

-

Housing: As described in 1.1.

-

Experimental Groups (n=8 per group):

-

Vehicle Control (e.g., Saline, i.p.)

-

This compound (low, medium, and high doses, p.o.)

-

Paracetamol alone (p.o.)

-

Codeine alone (p.o.)

-

Caffeine alone (p.o.)

-

Positive Control (e.g., Aspirin 100 mg/kg, p.o.)

-

-

Procedure: a. Administer the vehicle, this compound, individual components, or positive control orally. b. Thirty minutes after oral administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.). c. Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

-

Endpoint: The number of writhes in the 20-minute observation period.

-

Statistical Analysis: Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes ± SEM | % Inhibition of Writhing |

| Vehicle Control | - | 0 | |

| This compound (Low) | TBD | ||

| This compound (Medium) | TBD | ||

| This compound (High) | TBD | ||

| Paracetamol | TBD | ||

| Codeine | TBD | ||

| Caffeine | TBD | ||

| Aspirin | 100 |

Antipyretic Efficacy Evaluation: Brewer's Yeast-Induced Pyrexia in Rats

This model is a standard method for assessing the antipyretic activity of test compounds.

References

- 1. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the analgesic effect of paracetamol and caffeine combinations in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dose-related effects of paracetamol on hyperalgesia and nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vitro Assessment of "Codamin P" Cytotoxicity

Introduction

Codamin P is a combination pharmaceutical product containing paracetamol, caffeine, and codeine.[1][2][3] While effective for pain management, high doses of paracetamol are known to induce severe hepatotoxicity. Therefore, assessing the cytotoxic potential of this compound and its individual components is crucial in drug safety evaluation. These application notes provide a framework for using various in vitro assays to evaluate the cytotoxicity of this compound, with a particular focus on paracetamol-induced cell death mechanisms.

The following protocols describe three standard and complementary in vitro assays to assess cytotoxicity:

-

MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[4][5]

-

LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6][7]

-

Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][9]

These assays are applicable to various cell lines, but human hepatoma cell lines such as HepG2 are particularly relevant for studying the hepatotoxic effects of paracetamol.

Data Presentation

The cytotoxic effects of this compound and its individual components can be quantified and compared by determining their half-maximal inhibitory concentration (IC50) values. The following tables present hypothetical data for illustrative purposes.

Table 1: Cytotoxicity of this compound Components in HepG2 Cells after 24-hour exposure.

| Compound | Assay | IC50 (µM) |

| Paracetamol | MTT | 5000 ± 250 |

| LDH | 7500 ± 300 | |

| Caspase-Glo® 3/7 | 4500 ± 200 | |

| Caffeine | MTT | > 10000 |

| LDH | > 10000 | |

| Caspase-Glo® 3/7 | > 10000 | |

| Codeine | MTT | > 10000 |

| LDH | > 10000 | |

| Caspase-Glo® 3/7 | > 10000 |

Table 2: Cytotoxicity of this compound (as a mixture) in HepG2 Cells after 24-hour exposure.

| Compound | Assay | IC50 (µg/mL) |

| This compound | MTT | 150 ± 10 |

| LDH | 220 ± 15 | |

| Caspase-Glo® 3/7 | 135 ± 12 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line, e.g., HepG2.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Procedure:

-

Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of paracetamol, caffeine, codeine, and a representative mixture of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Assay Protocol

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[4][5]

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.[5]

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

LDH Cytotoxicity Assay Protocol

This assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[6][7][10]

-

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

-

Procedure:

-

After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[11]

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[11]

-

Measure the absorbance at 490 nm using a microplate reader.[12]

-

Caspase-Glo® 3/7 Assay Protocol

This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.[8][13] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.[8]

-

Materials:

-

Caspase-Glo® 3/7 Assay kit (commercially available)

-

-

Procedure:

-

After the treatment period, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[14]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

-

Measure the luminescence using a luminometer.

-

Visualizations

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

References

- 1. This compound, 20 comprimate, Terapia : Farmacia Tei online [comenzi.farmaciatei.ro]

- 2. Prospect this compound x 20 comprimate T | Catena [catena.ro]

- 3. Codamin | Medicover.ro [medicover.ro]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. assaygenie.com [assaygenie.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. Caspase 3/7 Activity [protocols.io]

- 14. ulab360.com [ulab360.com]

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Codamin P Metabolites

Introduction

Codamin P is a combination analgesic medication containing Paracetamol (Acetaminophen), Codeine Phosphate, and Caffeine.[1][2][3][4] Upon administration, these active pharmaceutical ingredients undergo extensive metabolism, producing a range of metabolites that can be analyzed to understand the drug's pharmacokinetics and patient-specific metabolic profiles. This document provides detailed application notes and protocols for the analysis of the primary metabolites of paracetamol and codeine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Metabolic Pathways

The two primary active components of this compound, paracetamol and codeine, are metabolized in the liver through various enzymatic pathways.

Paracetamol Metabolism: Paracetamol is primarily metabolized through glucuronidation and sulfation to form inactive conjugates. A small fraction is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.[7][8]

Codeine Metabolism: Codeine is metabolized via O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide.[7][9][10] The conversion to morphine, catalyzed by the CYP2D6 enzyme, is crucial for its analgesic effect.[9][11] Genetic variations in CYP2D6 can lead to significant differences in morphine formation and, consequently, the analgesic response and risk of adverse effects.[9][11]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of paracetamol, codeine, and their metabolites in biological matrices due to its high selectivity and sensitivity.[5][6][12]

Experimental Workflow

The general workflow for the analysis of this compound metabolites involves sample preparation, LC separation, and MS/MS detection.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the specific metabolites of interest.

a) Protein Precipitation (for Plasma/Serum Samples) [6][13]

This method is rapid and suitable for the analysis of parent drugs and major metabolites.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Paracetamol-d4, Codeine-d3).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine Samples) [5]

SPE is recommended for urine samples to remove interferences and concentrate the analytes.

-

To 1 mL of urine, add an internal standard and 100 µL of β-glucuronidase enzyme solution to hydrolyze the glucuronide conjugates. Incubate at 60°C for 1 hour.[14]

-

Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography

A reversed-phase C18 column is commonly used for the separation of these compounds.